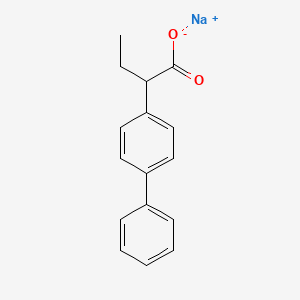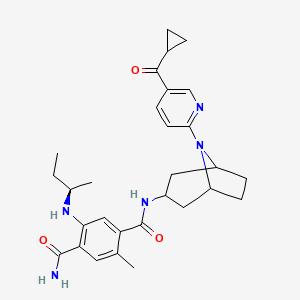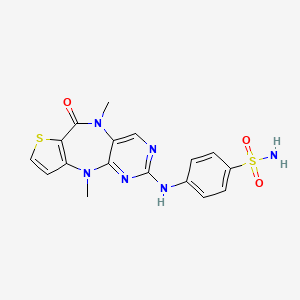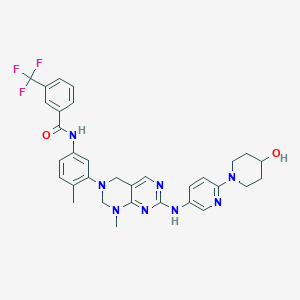
Zabofloxacin (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zabofloxacin is an investigational fluoroquinolone antibiotic that has been used in trials studying the treatment of Community Acquired Pneumonia and Chronic Obstructive Pulmonary Disease . It is also known as DW-224a . It has shown activity against Neisseria gonorrhoeae including strains that are resistant to other quinolone antibiotics .
Molecular Structure Analysis
Zabofloxacin belongs to the class of organic compounds known as naphthyridine carboxylic acids and derivatives. These are compounds containing a naphthyridine moiety, where one of the ring atoms bears a carboxylic acid group .Physical And Chemical Properties Analysis
Zabofloxacin is a small molecule with a chemical formula of C19H20FN5O4 and an average molecular weight of 401.398 .Scientific Research Applications
Pharmacokinetics Comparison :
- A study compared the pharmacokinetics of zabofloxacin hydrochloride capsules with zabofloxacin aspartate tablets in healthy volunteers. It found both formulations to be bioequivalent, suggesting comparable effectiveness for community-acquired respiratory infections (Han et al., 2013).
Antimicrobial Activity Against Streptococcus pneumoniae :
- Research demonstrated that zabofloxacin has potent in vitro and in vivo activities against drug-resistant Streptococcus pneumoniae, indicating its potential as an effective treatment against this bacterium (Park et al., 2016).
Activity Against Neisseria gonorrhoeae :
- Zabofloxacin was tested against multiresistant Neisseria gonorrhoeae strains and showed promising results, suggesting it could be a viable alternative therapy for quinolone-nonsusceptible gonorrhea and Chlamydia trachomatis infections (Jones et al., 2008).
Quantification in Rat Plasma for Pharmacokinetic Studies :
- A study developed methods for quantifying zabofloxacin in rat plasma, facilitating further pharmacokinetic studies in animals. This research supports the understanding of how zabofloxacin is processed in the body (Lee et al., 2014).
Comparison with Other Fluoroquinolones for MRSA :
- A study compared the in vitro and in vivo activities of zabofloxacin with other fluoroquinolones against MRSA isolates from a university hospital in Egypt. Zabofloxacin exhibited high efficacy, suggesting it could be a candidate for treating MRSA infections (Mohamed et al., 2019).
Application for Chronic Bronchitis :
- Research focused on zabofloxacin's role in treating lower respiratory tract infections, particularly chronic bronchitis. It was found to be noninferior to moxifloxacin, making it a potential antimicrobial agent for such conditions (Kocsis & Szabo, 2016).
COPD Exacerbation Treatment Comparison :
- A study compared zabofloxacin with moxifloxacin for treating COPD exacerbations. It concluded that zabofloxacin is not inferior to moxifloxacin, highlighting its potential in COPD treatment (Rhee et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBSRFVNPCZMK-BJMORVNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)



![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)
![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)

![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)


